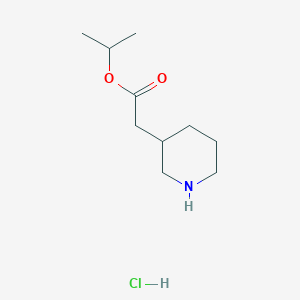

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride

Descripción general

Descripción

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride is a compound with the IUPAC name isopropyl 2-(piperidin-3-yl)acetate hydrochloride . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Molecular Structure Analysis

The molecular weight of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride is 221.73 . The InChI code for this compound is 1S/C10H19NO2.ClH/c1-8(2)13-10(12)6-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride: is a valuable intermediate in the synthesis of pharmaceutical drugs. Piperidine, a core component of this compound, is found in many therapeutic agents due to its ability to interact with biological targets. The compound’s structure allows for the creation of diverse pharmacophores, which can lead to the development of new medications with potential activity against a variety of diseases .

Development of Central Nervous System (CNS) Agents

The piperidine moiety is particularly significant in the development of CNS agents. Its incorporation into drug design has led to the discovery of compounds with analgesic, anticonvulsant, and antidepressant properties. This compound’s ability to cross the blood-brain barrier makes it an excellent candidate for CNS drug development .

Analgesic Research

Research into pain management can benefit from Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride due to its structural similarity to known analgesics. By modifying the piperidine ring or its substituents, researchers can synthesize novel compounds that may offer improved pain relief with fewer side effects .

Anti-Infective Agents

The piperidine ring is a common feature in anti-infective agents, including antivirals and antibiotics. This compound could serve as a starting point for the synthesis of new agents that combat resistant strains of bacteria and viruses, addressing a critical need in infectious disease treatment .

Oncology Research

In oncology, the piperidine structure is explored for its potential in cancer therapy. It can be used to create molecules that target specific pathways involved in cancer cell proliferation and survival. This compound’s versatility in chemical reactions makes it a valuable tool in the design of anticancer agents .

Molecular Imaging

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride: can be used to synthesize contrast agents for imaging techniques like MRI and PET scans. Piperidine derivatives can be tagged with imaging isotopes, aiding in the diagnosis and monitoring of various health conditions .

Neurodegenerative Disease Research

The compound’s ability to be modified into biologically active molecules makes it useful in the study of neurodegenerative diseases. Researchers can design molecules that modulate neurotransmitter systems, potentially leading to treatments for conditions like Alzheimer’s and Parkinson’s disease .

Chemical Biology and Proteomics

In chemical biology, this compound can be utilized to probe protein interactions and functions. It can be incorporated into small molecules that bind to proteins, helping to elucidate their roles in cellular processes and disease states .

Safety and Hazards

Safety information for Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, is an important task of modern organic chemistry . This field is likely to continue to be a focus of research in the future.

Propiedades

IUPAC Name |

propan-2-yl 2-piperidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(2)13-10(12)6-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVHCOLZHHHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

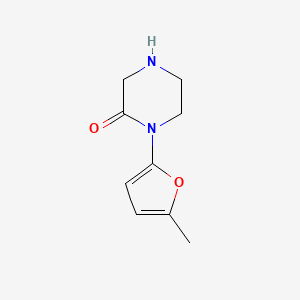

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)

![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)

![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)